molecular formula C17H15ClN2O5S B583020 4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride CAS No. 150479-72-4

4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B583020
CAS No.: 150479-72-4
M. Wt: 394.826
InChI Key: FQAMAIXRQLZIOD-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the ethoxy and methoxy groups, and finally the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to create a wide range of compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.

Scientific Research Applications

4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The quinazolinone core may also interact with specific binding sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylphenylboronic acid
  • 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-2-yl]benzene-1-sulfonyl chloride

Uniqueness

4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both the quinazolinone core and the sulfonyl chloride group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

150479-72-4

Molecular Formula

C17H15ClN2O5S

Molecular Weight

394.826

IUPAC Name

4-ethoxy-3-(8-methoxy-4-oxo-1H-quinazolin-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C17H15ClN2O5S/c1-3-25-13-8-7-10(26(18,22)23)9-12(13)16-19-15-11(17(21)20-16)5-4-6-14(15)24-2/h4-9H,3H2,1-2H3,(H,19,20,21)

InChI Key

FQAMAIXRQLZIOD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=NC(=O)C3=C(N2)C(=CC=C3)OC

Synonyms

Benzenesulfonyl chloride, 3-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-4-ethoxy- (9CI)

Origin of Product

United States

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